

Spectroscopic Characterization of 3-Chloro-2,6-dimethoxybenzoic Acid[1]

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Compound of Interest

Compound Name: 3-Chloro-2,6-dimethoxybenzoic acid

CAS No.: 36335-47-4

Cat. No.: B1297764

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Structural Analysis & Chemical Context

Before interpreting spectra, one must analyze the molecular symmetry.[1] Unlike 2,6-dimethoxybenzoic acid, which possesses a plane of symmetry rendering the two methoxy groups equivalent, the introduction of a chlorine atom at the 3-position breaks this symmetry.[1]

- Formula: $C_9H_9ClO_4$ [1]
- Molecular Weight: 216.62 g/mol [1]
- Symmetry:
(Asymmetric)
- Key Feature: The steric bulk of the ortho-substituents (2-OMe, 6-OMe) forces the carboxylic acid group out of planarity with the benzene ring, reducing conjugation and affecting the carbonyl stretching frequency.[1]

Mass Spectrometry (MS) Profile

Objective: Confirmation of molecular weight and halogen pattern.[2]

Ionization Mode

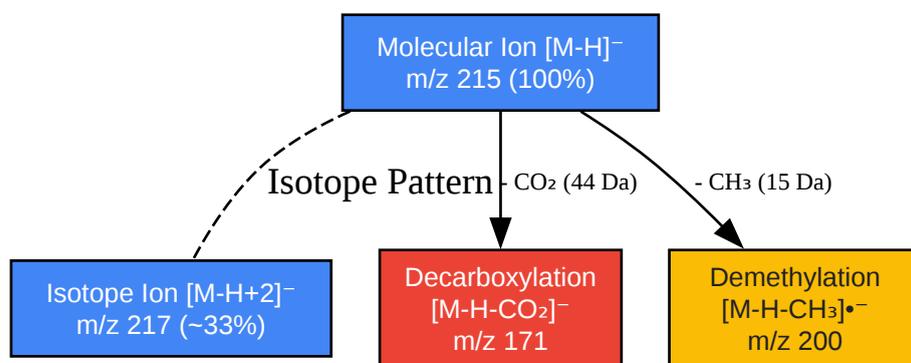
For benzoic acid derivatives, Electrospray Ionization in Negative Mode (ESI-) is the preferred method due to the facile deprotonation of the carboxylic acid.[1] Electron Impact (EI) is suitable for neutral structural elucidation.

Isotopic Pattern & Fragmentation

The presence of a single chlorine atom imparts a distinct isotopic signature essential for confirmation.[1]

Ion Identity	m/z (Theoretical)	Relative Abundance	Interpretation
$[M-H]^-$	215.0	100%	Deprotonated molecular ion (Cl)
$[M-H+2]^-$	217.0	~32%	Isotope peak (Cl). The 3:1 ratio is diagnostic for mono-chlorination.[1]
$[M-H-CO_2]^-$	171.0	Variable	Decarboxylation (loss of 44 Da), typical for ortho-substituted benzoic acids.
$[M-H-CH_3]^-$	200.0	Variable	Loss of methyl radical from methoxy group.

Fragmentation Logic (Graphviz)



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Figure 1: Proposed fragmentation pathway for **3-Chloro-2,6-dimethoxybenzoic acid** in negative ion mode.

Infrared Spectroscopy (IR)

Objective: Identification of functional groups.[3]

The high degree of substitution creates specific steric strain observable in the Carbonyl (C=O) region.[1]

Functional Group	Frequency (cm ⁻¹)	Intensity	Assignment Notes
O-H Stretch	2800–3200	Broad, Med	Carboxylic acid O-H. [1] Often overlaps with C-H stretches due to dimerization.
C=O Stretch	1680–1705	Strong	The carbonyl stretch is slightly higher than typical conjugated acids (~1680) because steric hindrance (ortho-effect) reduces coplanarity with the ring.
C=C Aromatic	1580–1600	Medium	Aromatic ring skeletal vibrations.
C-O Stretch	1250–1280	Strong	Aryl alkyl ether (Ar-O-CH ₃) stretch. Distinctive for methoxy groups.
C-Cl Stretch	700–750	Medium	Aryl chloride stretch. [1]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation. Recommended Solvent: DMSO-d₆ (to observe the acidic proton and prevent aggregation).

¹H NMR (Proton) Analysis

The asymmetry caused by the chlorine at C3 renders the two methoxy groups and the two aromatic protons non-equivalent.[1]

Predicted Chemical Shifts (δ ppm) in DMSO-d₆:

Position	Type	Shift (δ)	Multiplicity	Integration	Coupling (J)	Mechanistic Explanation
COOH	Acid	12.8–13.5	Broad Singlet	1H	-	Exchangeable acidic proton. ^[1] Very deshielded.
H4	Ar-H	7.35–7.45	Doublet (d)	1H	8.8 Hz	Ortho to Cl. Deshielded by inductive effect (-I) of Chlorine.
H5	Ar-H	6.80–6.90	Doublet (d)	1H	8.8 Hz	Ortho to OMe (C6). Shielded by resonance (+M) of the methoxy group.
2-OMe	O-CH ₃	3.80–3.85	Singlet (s)	3H	-	Flanked by COOH and Cl. ^[1] Sterically crowded and electronically distinct.
6-OMe	O-CH ₃	3.70–3.75	Singlet (s)	3H	-	Flanked by COOH and H. Slightly more

shielded
than 2-
OMe.[1]

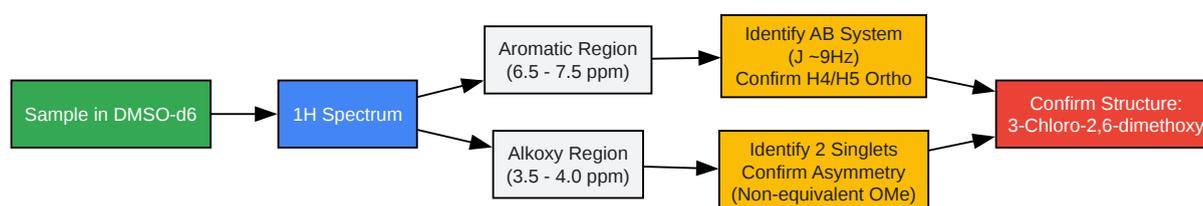
Critical Diagnostic: The aromatic region will show an AB system (two doublets) rather than a singlet (which would be seen in the symmetric 3,5-dichloro analog).

¹³C NMR (Carbon) Analysis

Expect 9 distinct carbon signals due to the lack of symmetry.

- Carbonyl (C1'): ~165–167 ppm.
- C-O Aromatic (C2, C6): ~150–156 ppm (Two signals, deshielded by Oxygen).
- C-Cl Aromatic (C3): ~115–120 ppm (Distinctive shift for ipso-chloro carbon).
- C-H Aromatic (C4, C5):
 - C5 (ortho to OMe): ~105–108 ppm (Upfield).
 - C4 (ortho to Cl): ~128–132 ppm.
- Quaternary C1: ~118–122 ppm.[4]
- Methoxy Carbons: ~56.0 and 56.5 ppm (Two distinct signals).

NMR Assignment Workflow (Graphviz)



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Figure 2: Logical workflow for confirming the 3-Chloro regioisomer via 1H NMR.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the non-equivalent methoxy groups and the acidic proton:

- Mass: Weigh ~10 mg of the solid acid.
- Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may lead to peak broadening of the COOH proton due to hydrogen bonding variability.^[1]
- Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
- Acquisition: Run at 298 K. For ¹³C, a minimum of 512 scans is recommended to resolve the quaternary carbons (C1, C2, C3, C6).

Purity Check (qNMR)

If using this material as a reference standard:

- Add an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (T1).
- Integrate the methoxy singlets (6H total) against the internal standard to calculate % purity.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).^[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for additivity rules and substituent effects).
- SDBS. (n.d.). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. [\[Link\]](#) (Reference for benzoic acid analogue base shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).^[1] Structure Determination of Organic Compounds. Springer. (Source for ¹³C chemical shift prediction tables).

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
- [4. 3-Hydroxybenzoic acid\(99-06-9\) 1H NMR \[m.chemicalbook.com\]](#)
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